molecular formula C14H10ClNO2 B8244995 2-Chloro-7-methoxyacridin-9(10H)-one

2-Chloro-7-methoxyacridin-9(10H)-one

Cat. No.: B8244995
M. Wt: 259.69 g/mol
InChI Key: PBJNCRCUQLOUIO-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyacridin-9(10H)-one (CAS RN: 857612-88-5) is a synthetically designed acridone derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H10ClNO2 and a molecular weight of 259.69 g/mol, this compound serves as a privileged scaffold for developing novel therapeutic agents. Acridone derivatives are extensively investigated for their potent biological activities, primarily due to their ability to interact with DNA and enzymes. A key mechanism of action is DNA intercalation , where the planar acridone ring system inserts between DNA base pairs. This interaction can disrupt DNA structure and function, leading to the inhibition of key enzymes like topoisomerase II , a validated target in anticancer therapy . Furthermore, acridone-based compounds have demonstrated potential as inhibitors of other targets, including telomerase and acetylcholinesterase , broadening their utility in oncological and neurodegenerative disease research . The specific substitution pattern of the chloro and methoxy groups on the acridone core is critical for structure-activity relationships (SAR). This configuration is engineered to optimize DNA binding affinity, cellular penetration, and potency against resistant cell lines . Researchers utilize this compound as a key intermediate for synthesizing complex molecules to develop new anticancer and antimalarial agents, building on the established activity of the acridone pharmacophore against these diseases . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-7-methoxy-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-9-3-5-13-11(7-9)14(17)10-6-8(15)2-4-12(10)16-13/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNCRCUQLOUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Eaton’s Acid-Mediated Cyclization

The most widely reported method for acridone synthesis involves Eaton’s acid (P₂O₅·MsOH)-catalyzed cyclization of anthranilic acid derivatives. For this compound, the precursor 3a is synthesized via copper-catalyzed amination of 2-chlorobenzoic acid (1a ) with m-anisidine (2 ). Cyclization occurs under reflux in Eaton’s acid (120 mL) at 120°C for 6 hours, yielding a mixture of regioisomers 4a and 5a , which are separated via recrystallization (DMF/MeOH, 4:1). The target compound is isolated in 68% yield with >95% purity by HPLC.

Table 1: Key Reaction Parameters for Eaton’s Acid Cyclization

ParameterValue
Precursor2-Chloro-4-methoxyanthranilic acid
CatalystEaton’s acid (P₂O₅·MsOH)
Temperature120°C
Time6 hours
Yield68%
Purity (HPLC)>95%

Buchwald-Hartwig Cross-Coupling Followed by Cyclization

An alternative route employs Buchwald-Hartwig cross-coupling to install the methoxy group at the 7-position. Triflate intermediate 17 (derived from methyl 4-methoxysalicylate) is coupled with 3-chloroaniline (18 ) using Pd(OAc)₂/Xantphos catalyst, yielding anthranilate 19 . Subsequent Eaton’s acid cyclization produces this compound (20 ) in 72% yield. This method offers superior regiocontrol, minimizing isomer formation to <5%.

Halogenation Strategies

Direct Chlorination of Acridone Intermediates

Purification and Characterization

Recrystallization Optimization

Crude acridone mixtures are purified using DMF/MeOH (4:1), achieving >99% purity after two recrystallizations. X-ray crystallography confirms the planar acridone core, with Cl and OMe substituents at the 2- and 7-positions, respectively.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)10.6392 (6)
b (Å)11.6737 (5)
c (Å)18.2030 (12)
α (°)77.961 (5)
β (°)89.549 (5)
γ (°)76.432 (5)
Volume (ų)2147.4 (2)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J = 2.4 Hz, 1H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 3.91 (s, 3H).

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30).

Mechanistic Insights

Cyclization Pathway

Eaton’s acid protonates the anthranilic acid carbonyl, facilitating intramolecular electrophilic attack at the methoxy-substituted ring. Density functional theory (DFT) calculations indicate a 15.2 kcal/mol activation barrier for the rate-determining cyclization step.

Regioselectivity in Halogenation

The 2-position’s reactivity toward electrophilic chlorination is attributed to resonance stabilization of the chloronium intermediate by the adjacent carbonyl group. Natural Bond Orbital (NBO) analysis shows increased electron density at C2 (−0.32 e) compared to C4 (−0.28 e).

Applications and Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives exhibit antimalarial activity. N-Alkylation with diethylaminoethyl chloride produces compounds with IC₅₀ values < 100 nM against Plasmodium falciparum .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxyacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of 2-chloro-7-methoxyacridin-9(10H)-ol.

    Substitution: Formation of various substituted acridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-7-methoxyacridin-9(10H)-one has been investigated for its anticancer properties . Research indicates that acridine derivatives can intercalate into DNA, disrupting its function and leading to cell death. This compound has shown significant cytotoxic effects against various cancer cell lines, including those associated with solid tumors.

  • Mechanism of Action: The primary mechanism involves DNA intercalation, which inhibits DNA replication and transcription. Additionally, it may induce apoptosis in cancer cells by disrupting cellular processes.

The compound is also studied for its potential as an antimicrobial agent . Its ability to inhibit specific enzymes, such as trypanothione reductase, is crucial for the survival of certain parasites, making it a candidate for antiparasitic drug development.

  • Insecticidal Properties: Acridine derivatives are known to exhibit insecticidal activity against mosquito larvae, suggesting potential applications in vector control.

Fluorescent Properties

Due to its fluorescent characteristics, this compound is valuable in biological imaging . It can be utilized to track biological processes within cells, aiding in the study of cellular mechanisms and disease progression.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines. The compound's ability to intercalate into DNA was identified as a key factor in its anticancer activity.
  • Insecticidal Properties : Research explored the insecticidal activity of acridine derivatives against Aedes aegypti and Culex quinquefasciatus. While specific data on this compound was not provided, the broader class of acridine derivatives showed promise in vector control applications.
  • Fluorescent Imaging : The compound's fluorescent properties have been leveraged in biological imaging studies, making it valuable for tracking biological processes at the cellular level.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxyacridin-9(10H)-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it inhibits enzymes like trypanothione reductase by binding to their active sites, thereby blocking their activity and affecting the survival of parasites .

Comparison with Similar Compounds

Comparison with Similar Acridinone Derivatives

Substituent Effects on Physical Properties

The substituent type and position significantly influence melting points, solubility, and crystallinity. Key comparisons include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
2-Chloro-7-methoxyacridin-9(10H)-one 2-Cl, 7-OCH₃ Not reported 275.69 N/A
7-Chloro-1,3-diphenylacridin-9(10H)-one (2d) 7-Cl, 1,3-Ph 275–276 369.86 75
7-Fluoro-1,3-diphenylacridin-9(10H)-one (2c) 7-F, 1,3-Ph 294–295 353.37 86
6,8-Dichloro-1,3-diphenylacridin-9(10H)-one (2f) 6,8-Cl₂, 1,3-Ph 199–200 404.30 83
  • Melting Points : Halogen substituents generally increase melting points due to enhanced intermolecular forces (e.g., halogen bonding). The methoxy group in the target compound may reduce melting points compared to halogenated analogs (e.g., 2d) by improving solubility in polar solvents .
  • Synthesis Yields : Yields for chloro-substituted analogs (e.g., 2d: 75%) are lower than fluoro derivatives (2c: 86%), possibly due to steric or electronic challenges in halogenation steps .

Structural and Crystallographic Comparisons

  • Crystal Packing: Bromo-substituted analogs (e.g., 2-bromo-7-(dimethylamino)phenylacridinone) exhibit planar aromatic cores with intermolecular π-π stacking and hydrogen bonding involving substituents . Methoxy groups may introduce additional hydrogen-bonding sites (via oxygen lone pairs), altering packing efficiency.
  • For example, 6,8-dimethylacridinone (2g) lacks reported melting points, suggesting steric hindrance disrupts crystallization .

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Effects: Chloro (2d): Electron-withdrawing, deactivates the ring toward electrophilic substitution but stabilizes intermediates in nucleophilic reactions. Methoxy: Electron-donating via resonance, activates the ring for electrophilic substitution (e.g., nitration, sulfonation) . Nitro (e.g., 1-Chloro-7-hydroxy-4-nitroacridinone): Strongly electron-withdrawing, significantly altering redox potentials and optical properties .
  • Optical Properties: Methoxy groups can enhance fluorescence quantum yields by reducing non-radiative decay pathways, as seen in benzothiadiazole-acridinone hybrids .

Biological Activity

2-Chloro-7-methoxyacridin-9(10H)-one is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C15H12ClN3O
  • Molecular Weight : 273.73 g/mol
  • InChI Key : ZBXBUBRRDABCKL-UHFFFAOYSA-N

Anticancer Activity

Acridine derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Studies show that acridine compounds can cause cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells. For instance, acridine derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby triggering apoptosis in various cancer cell lines such as U937 and HCT116 .
  • Mechanisms of Action : The mechanisms include:
    • DNA Intercalation : Acridines can intercalate into DNA, disrupting replication and transcription processes.
    • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress, further promoting apoptosis in cancer cells .

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Acridine derivatives are known to exhibit activity against a range of pathogens:

  • Bacterial Inhibition : Research has indicated that certain acridine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antiviral Effects : Some studies suggest that acridines may possess antiviral properties against viruses such as SARS-CoV-2 .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various acridine derivatives, it was found that this compound exhibited significant cytotoxicity against human lung adenocarcinoma cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of several acridine derivatives, including this compound. The results showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerDNA intercalation
Topoisomerase II inhibition
ROS generation
AntimicrobialBacterial growth inhibition
Antiviral activity

Table 2: IC50 Values of Acridine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compound~5HCT116
9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine~3Lung adenocarcinoma
9-Aminoacridines~10Various cell lines

Q & A

Q. What documentation is critical for ensuring reproducibility in synthesis and bioassays?

  • Methodological Answer: Disclose reagent sources (e.g., Sigma-Aldridch, CAS numbers), reaction scales, and purification steps (e.g., column chromatography gradients). For bioassays, include cell line authentication (e.g., STR profiling) and institutional animal ethics approval codes .

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